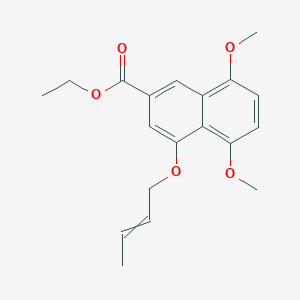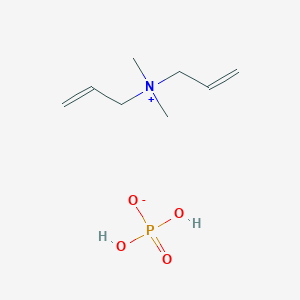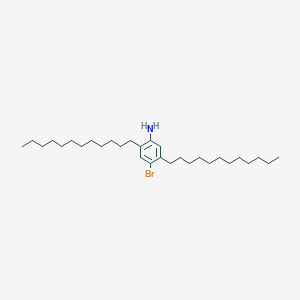
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, carboxylic acid, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-[(2Z)-4-hydroxy-3-methyl-2-buten-1-yl]-1,4-dimethoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4-(dimethylamino)-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester is unique due to its specific structural features, including the presence of both butenyl and methoxy groups
Propiedades
Fórmula molecular |
C19H22O5 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 4-but-2-enoxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O5/c1-5-7-10-24-17-12-13(19(20)23-6-2)11-14-15(21-3)8-9-16(22-4)18(14)17/h5,7-9,11-12H,6,10H2,1-4H3 |
Clave InChI |
ZQRUZKREGOLHTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OCC=CC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)


![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)


![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
